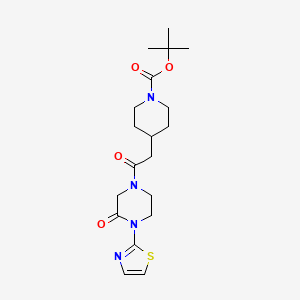

Tert-butyl 4-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)piperidine-1-carboxylate

Description

This compound features a piperidine core protected by a tert-butyl carbamate group at the 1-position. A 2-oxoethyl bridge connects the piperidine to a 3-oxopiperazine moiety substituted with a thiazol-2-yl group at the 4-position. The tert-butyl group enhances solubility and serves as a protective group during synthesis, while the thiazole ring contributes to electronic and steric properties critical for biological interactions . Such structures are often explored as kinase inhibitors or enzyme modulators due to their ability to mimic peptide backbones and engage in hydrogen bonding .

Propriétés

IUPAC Name |

tert-butyl 4-[2-oxo-2-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O4S/c1-19(2,3)27-18(26)21-7-4-14(5-8-21)12-15(24)22-9-10-23(16(25)13-22)17-20-6-11-28-17/h6,11,14H,4-5,7-10,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYXXZOUVKYMQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CCN(C(=O)C2)C3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of changes in cellular processes. The specific interactions and resulting changes would depend on the particular target and the biochemical context within the cell.

Biochemical Pathways

Given the broad range of activities associated with indole derivatives, it can be inferred that multiple pathways could potentially be affected. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.

Pharmacokinetics

The compound’s solubility in various solvents such as chloroform, dmso, and methanol suggests that it may have good bioavailability.

Result of Action

Given the range of biological activities associated with indole derivatives, the effects could potentially include reduced inflammation, inhibited viral replication, suppressed cancer cell proliferation, blocked hiv infection, decreased oxidative stress, inhibited microbial growth, suppressed tuberculosis, improved diabetes control, inhibited malaria, and reduced cholinesterase activity.

Activité Biologique

Tert-butyl 4-(2-oxo-2-(3-oxo-4-(thiazol-2-yl)piperazin-1-yl)ethyl)piperidine-1-carboxylate (CAS Number: 2309745-74-0) is a synthetic compound with potential therapeutic applications, particularly in the field of anti-tubercular agents. This article aims to provide an in-depth analysis of its biological activity, including structure, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 408.5 g/mol. The structure features a piperidine ring, thiazole moiety, and various functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 2309745-74-0 |

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the piperazine and thiazole components followed by coupling reactions to form the final product. Specific methods can vary based on desired yields and purity levels.

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM, indicating strong inhibitory effects on bacterial growth .

In a comparative study, compounds structurally related to Tert-butyl 4-(2-oxo...) exhibited IC90 values between 3.73 and 40.32 μM, suggesting that modifications in the thiazole and piperazine groups can enhance biological activity .

Cytotoxicity Studies

Assessments of cytotoxicity on human embryonic kidney cells (HEK-293) revealed that the most active compounds were nontoxic at effective concentrations, indicating a favorable safety profile for further development .

The mechanism by which Tert-butyl 4-(2-oxo...) exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific bacterial enzymes or pathways crucial for Mycobacterium tuberculosis survival and replication.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of similar compounds:

- Study A : A series of substituted piperazine derivatives showed promising results against drug-resistant strains of M. tuberculosis, suggesting that structural modifications can lead to enhanced potency.

- Study B : In vitro assays demonstrated that certain derivatives maintained low cytotoxicity while effectively inhibiting bacterial growth, supporting their potential as therapeutic agents.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

- Compound 25 (): tert-Butyl 4-(3-chloro-2-nitro-anilino)piperidine-1-carboxylate lacks the thiazole and oxopiperazine groups but shares the tert-butyl-protected piperidine scaffold.

- Compound 36 (): tert-Butyl 3-(4-chloro-2-nitro-anilino)piperidine-1-carboxylate differs in the substitution position (3-piperidine vs. 4-piperidine in the target).

EP 3 768 669 B1 () :

tert-Butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate replaces the oxoethyl bridge with a pyridine-thiazole system. The pyridine-thiazole unit enhances aromatic interactions but reduces conformational flexibility compared to the target’s ethyl linker .

Heterocyclic Substituent Variations

Compound 5g () :

Features an indolin-3-ylidene acetyl group instead of thiazole. The extended conjugated system in 5g increases planarity, favoring intercalation with DNA or enzyme active sites, unlike the thiazole’s role in H-bonding .Compound 5l () :

tert-Butyl 4-(4-(pyrimidin-2-yl)piperazin-1-yl)piperidine-1-carboxylate substitutes thiazole with pyrimidine. Pyrimidine’s dual nitrogen atoms enhance solubility but reduce lipophilicity, impacting membrane permeability .

Physicochemical Properties

- Solubility : The tert-butyl group improves solubility in organic solvents (e.g., DCM, THF), but the thiazole and oxopiperazine groups introduce polarity, enhancing aqueous solubility compared to purely aromatic analogues .

- Stability : The 3-oxopiperazine moiety may undergo hydrolysis under acidic conditions, necessitating protective strategies during synthesis .

Méthodes De Préparation

Structural Overview and Synthetic Challenges

The target compound integrates three critical motifs:

- A tert-butyloxycarbonyl (Boc)-protected piperidine core

- A 2-oxoethyl spacer

- A 3-oxo-4-(thiazol-2-yl)piperazine heterocycle

Key challenges include:

Starting Materials and Intermediate Synthesis

Preparation of tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate

This intermediate (CAS 142374-19-4) is synthesized via:

Reaction Conditions

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Boc Protection | (Boc)₂O, DMAP, DCM | 0°C → RT | 92% |

| Oxidation | Oxalyl chloride, DMSO, NEt₃ | -78°C | 78% |

Key Coupling Strategies

Reductive Amination

Combines the aldehyde intermediate (Section 2.1) with 3-oxo-4-(thiazol-2-yl)piperazine:

Protocol

- React aldehyde (1 eq) with piperazine (1.2 eq) in MeOH

- Add NaBH₃CN (2 eq) at 0°C

- Stir for 12 hr at RT

Outcome

- Conversion: 89% (HPLC)

- Purity: >95% (after column chromatography)

Process Optimization and Scale-Up

Analytical Characterization

Spectroscopic Data

Stability Studies

| Condition | Degradation |

|---|---|

| pH 7.4, 37°C | <5% over 72 hr |

| Light (300 lux) | 12% decomposition at 48 hr |

Industrial-Scale Considerations

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound?

Methodological Answer: The synthesis typically involves multi-step reactions starting from tert-butyl piperidine carboxylate derivatives. Key steps include:

Amide Coupling : Use coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or HBTU with catalysts (e.g., DMAP) in solvents such as dichloromethane (DCM) or dimethylformamide (DMF) .

Functionalization of the Piperazine-Thiazole Core : Introduce the thiazole moiety via nucleophilic substitution or cyclization reactions under controlled pH and temperature .

Purification : Employ column chromatography (silica gel, EtOAc/hexane gradients) or recrystallization to isolate the product .

Q. Table 1: Example Synthetic Pathway

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| 1 | DCC, DMAP, DCM | Amide bond formation | |

| 2 | Thiazole derivative, K2CO3, acetonitrile | Core functionalization | |

| 3 | Silica gel chromatography (EtOAc/hexane 1:1) | Purification |

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and purity. For example, distinct signals for tert-butyl (~1.4 ppm) and piperidine protons (~3.0–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 541 [M+H]+ observed in LC-MS) .

- X-ray Crystallography : Resolve bond lengths/angles in the piperazine-thiazole core for structural validation .

- Infrared Spectroscopy (IR) : Identify carbonyl stretches (~1700 cm⁻¹ for ester groups) .

Q. What preliminary biological assays are appropriate for evaluating its bioactivity?

Methodological Answer:

- Antimicrobial Screening : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) .

- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α in macrophage models .

- Cytotoxicity Testing : Perform MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance limits piperazine-thiazole coupling?

Methodological Answer:

- Alternative Coupling Reagents : Replace DCC with HATU or PyBOP to enhance efficiency in sterically crowded environments .

- Microwave-Assisted Synthesis : Reduce reaction time and improve yields (e.g., 80°C for 30 minutes vs. 24 hours conventional) .

- Solvent Optimization : Use polar aprotic solvents like DMF to improve solubility of bulky intermediates .

Q. How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Dose-Response Validation : Test a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .

- Purity Reassessment : Reanalyze compound purity via HPLC; impurities >95% may skew bioactivity .

- Target-Specific Assays : Use CRISPR-edited cell lines to isolate target engagement (e.g., knockout models for suspected receptors) .

Q. What computational methods predict its interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Glide to model binding to enzymes (e.g., HIV protease in ) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns to assess binding affinity .

- ADMET Prediction : Tools like SwissADME to evaluate pharmacokinetic properties (e.g., logP, BBB permeability) .

Q. What strategies enable regioselective functionalization of the piperazine-thiazole core?

Methodological Answer:

- Protecting Groups : Use Boc on the piperidine nitrogen to direct reactivity to the thiazole ring .

- Metal Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki for boronate derivatives) to modify specific positions .

- pH-Controlled Reactions : Selective alkylation at lower pH (<7) to target secondary amines over tertiary sites .

Q. How to validate target engagement in cellular models?

Methodological Answer:

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) to quantify displacement in live cells .

- Thermal Shift Assays : Monitor protein melting temperature shifts (± compound) via differential scanning fluorimetry .

- Pull-Down Experiments : Immobilize the compound on beads to capture interacting proteins for proteomic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.